![molecular formula C5H8N2O3 B2683334 Methyl 2-oxoimidazolidine-4-carboxylate CAS No. 1314902-39-0](/img/structure/B2683334.png)
Methyl 2-oxoimidazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-oxoimidazolidine-4-carboxylate” is a chemical compound with the CAS Number: 1314902-39-0 . Its IUPAC name is methyl 2-oxo-4-imidazolidinecarboxylate . The molecular weight of this compound is 144.13 . It is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for “Methyl 2-oxoimidazolidine-4-carboxylate” is 1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Analog of Pyroglutamic Acid
“Methyl 2-oxoimidazolidine-4-carboxylate” is an analog of (S)-pyroglutamic acid . Pyroglutamic acid is a key component of naturally occurring peptide hormones and synthetic pharmaceutical candidates .
Component of Biologically Active Peptides
This compound forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) .
Precursor to ACE Inhibitor
“Methyl 2-oxoimidazolidine-4-carboxylate” is a precursor to the angiotensin converting enzyme (ACE) inhibitor imidapril . ACE inhibitors are used for the treatment of hypertension .
Metabolite of ACE Inhibitor
In addition to being a precursor, this compound is also a metabolite of the ACE inhibitor imidapril .
Component of Synthetic Drug Candidates
The incorporation of “Methyl 2-oxoimidazolidine-4-carboxylate” into synthetic drug candidates has been reported in recent patents . These drugs are related to a range of conditions, including pain, cancer, and hepatitis C .
Structural Analysis
The X-ray crystal structure of this compound reveals that two distinct conformers occur at alternating positions within helices which are supported by hydrogen-bonding . This structural information can be useful in understanding its interactions in biological systems .
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These codes indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
Methyl 2-oxoimidazolidine-4-carboxylate is a structural analogue of naturally occurring (S)-pyroglutamic acid, which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) . Therefore, it can be inferred that the primary targets of Methyl 2-oxoimidazolidine-4-carboxylate are likely to be similar receptors or enzymes that interact with these hormones.
Mode of Action
Given its structural similarity to (s)-pyroglutamic acid, it may interact with its targets in a similar manner . The compound may bind to the active sites of these targets, leading to changes in their conformation and activity.
Biochemical Pathways
The biochemical pathways affected by Methyl 2-oxoimidazolidine-4-carboxylate are likely to be those involved in the regulation of the hormones TRH and LH-RH . These hormones play crucial roles in the regulation of thyroid function and reproduction, respectively. Therefore, Methyl 2-oxoimidazolidine-4-carboxylate may have downstream effects on these physiological processes.
Pharmacokinetics
Given its structural similarity to (s)-pyroglutamic acid, it may have similar pharmacokinetic properties . These could include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys.
Result of Action
The molecular and cellular effects of Methyl 2-oxoimidazolidine-4-carboxylate’s action are likely to be dependent on its interaction with its targets. Given its potential role in the regulation of TRH and LH-RH, it may influence the secretion of these hormones and their downstream effects .
Action Environment
The action, efficacy, and stability of Methyl 2-oxoimidazolidine-4-carboxylate may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature
Eigenschaften
IUPAC Name |
methyl 2-oxoimidazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYARMGVFGYGGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxoimidazolidine-4-carboxylate | |
CAS RN |
1314902-39-0 |
Source
|
Record name | methyl 2-oxoimidazolidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.